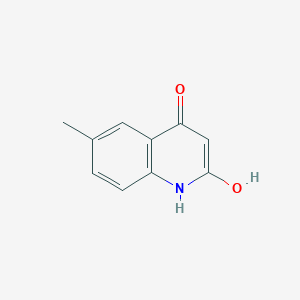

6-Methyl-2,4-dihydroxyquinoline

Beschreibung

Eigenschaften

IUPAC Name |

4-hydroxy-6-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSZQTDCCMODLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715612 | |

| Record name | 4-Hydroxy-6-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1677-44-7 | |

| Record name | 4-Hydroxy-6-methyl-2-quinolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1677-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-6-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methyl-2,4-dihydroxyquinoline CAS number

An In-depth Technical Guide to 6-Methyl-2,4-dihydroxyquinoline

CAS Number: 1677-44-7

Introduction

This compound, a derivative of the versatile quinoline scaffold, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] It is characterized by a quinoline core structure with hydroxyl groups at positions 2 and 4, and a methyl group at position 6.[1] This compound, which can exist in tautomeric equilibrium as 4-hydroxy-6-methyl-1H-quinolin-2-one, has demonstrated a range of promising biological activities, including antioxidant, antimicrobial, and anticancer properties.[1] Its unique structure makes it a valuable intermediate for the synthesis of various pharmaceuticals and a subject of ongoing research in organic and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and the experimental protocols used for its evaluation.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 1677-44-7 | [1] |

| IUPAC Name | 4-hydroxy-6-methyl-1H-quinolin-2-one | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Canonical SMILES | CC1=CC2=C(C=C1)NC(=CC2=O)O | [1] |

| InChI Key | OXSZQTDCCMODLE-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of the 2,4-dihydroxyquinoline scaffold can be achieved through several established methods. These routes are adaptable for the synthesis of its 6-methyl derivative by selecting the appropriately substituted starting materials (e.g., p-toluidine).

Key Synthesis Methods:

-

Pfitzinger Reaction: This method involves the reaction of isatins with malonic acid derivatives in the presence of a base to form quinoline derivatives.[1]

-

Cyclization Reactions: A common approach involves the cyclization of aniline derivatives (like p-toluidine) with malonate esters, often using a dehydrating agent such as polyphosphoric acid.[1][2]

-

Conrad-Limpach Synthesis: This classical method involves the condensation of anilines with β-ketoesters, followed by thermal cyclization to yield the 4-hydroxyquinoline product.[3]

-

Camps Cyclization: This reaction utilizes the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base.[3]

-

Multicomponent Reactions: Modern approaches explore one-pot reactions that combine multiple starting materials, sometimes using natural catalysts, to efficiently synthesize the quinoline core.[1]

Below is a generalized workflow for the synthesis and subsequent evaluation of 2,4-dihydroxyquinoline derivatives.

References

An In-depth Technical Guide to the Synthesis of 6-Methyl-2,4-dihydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-methyl-2,4-dihydroxyquinoline, a quinoline derivative of significant interest in medicinal chemistry and drug development. This document details the most common and effective synthetic route, provides a step-by-step experimental protocol, and presents key analytical data for the characterization of the final product.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities have made them a focal point of research in the quest for new therapeutic agents. This compound, in particular, serves as a valuable scaffold for the development of novel compounds with potential applications in various disease areas. This guide focuses on the practical synthesis of this target molecule, employing the well-established Conrad-Limpach reaction.

Synthetic Pathway: The Conrad-Limpach Reaction

The most widely employed method for the synthesis of 4-hydroxyquinolines, including this compound, is the Conrad-Limpach synthesis.[1][2][3] This reaction involves two key steps:

-

Condensation: The initial step is the reaction of an aniline derivative with a β-ketoester. In the synthesis of this compound, p-toluidine is reacted with diethyl malonate. This condensation reaction typically occurs at a moderate temperature and results in the formation of an intermediate, diethyl 2-((4-methylphenyl)amino)maleate.

-

Thermal Cyclization: The second step involves the high-temperature intramolecular cyclization of the intermediate. This step requires significant thermal energy to overcome the activation barrier for the ring-closing reaction, leading to the formation of the quinoline ring system. This is typically carried out in a high-boiling point solvent.

The overall reaction is depicted in the following scheme:

References

The Biological Versatility of 6-Methyl-2,4-dihydroxyquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its numerous derivatives, 6-Methyl-2,4-dihydroxyquinoline has emerged as a compound of significant interest, demonstrating a range of biological effects that position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related analogues, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Core Biological Activities

Research indicates that this compound and its derivatives possess significant antimicrobial, antiproliferative, anti-inflammatory, and antioxidant properties. These activities are attributed to the unique chemical structure of the quinoline ring system, which allows for diverse molecular interactions.

Antimicrobial and Antifungal Activity

Derivatives of 2,4-dihydroxyquinoline have shown potential activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans[1]. The proposed mechanisms of action include the disruption of microbial metabolism through the chelation of essential metal ions, interference with DNA synthesis, and potential damage to the cell membrane[2][3].

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-Sulfonamide Hybrids | E. coli | 128 | [4] |

| E. faecalis | 128 | [4] | |

| P. aeruginosa | 64 | [4] | |

| Oxazino Quinoline Derivatives | S. epidermidis | Data not specified | [4] |

| S. aureus | Data not specified | [4] | |

| Quinoline-Based Hydroxyimidazolium Hybrids | C. neoformans | 15.6 - 250 | [2][5] |

| C. albicans | 62.5 - >250 | [2][5] | |

| S. aureus | 2 - 20 | [2] | |

| M. tuberculosis H37Rv | 10 - 20 | [2] |

Note: Data presented is for quinoline derivatives and may not be specific to this compound.

Antiproliferative Activity

Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines[1]. The broader class of quinoline derivatives has demonstrated cytotoxic effects against a variety of human cancer cell lines, with proposed mechanisms including the induction of apoptosis and cell cycle arrest[6][7].

Table 2: Antiproliferative Activity of Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-1,8-dione Derivative | HeLa (Cervical Carcinoma) | IC30 value reported | [8] |

| Nitrogen-based heterocycles derived from quinoline ring | HCT116 (Colon Carcinoma) | Promising results for compound 3g | [6] |

| A549 (Lung Carcinoma) | Promising results for compound 3g | [6] | |

| PC3 (Prostate Carcinoma) | Promising results for compound 3g | [6] | |

| MCF-7 (Breast Carcinoma) | Promising results for compound 3g | [6] | |

| Quinoline Glycoconjugate Metabolites | HCT-116 (Colon Carcinoma) | Data available in source | [9] |

| MCF-7 (Breast Carcinoma) | Data available in source | [9] |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%. Data is for various quinoline derivatives.

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated anti-inflammatory properties. For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to reduce oxidative stress and the expression of pro-inflammatory cytokines and NF-κB mRNA[10][11]. The mechanism of action is often linked to the modulation of key inflammatory signaling pathways, such as the NF-κB pathway[12].

Table 3: Anti-inflammatory Activity of Quinoline Derivatives

| Compound/Derivative | Assay | Cell Line/Model | Effect | Reference |

| 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | Acetaminophen-induced liver injury in rats | In vivo | Reduced pro-inflammatory cytokine and NF-κB mRNA | [10][11] |

Note: This table highlights the anti-inflammatory potential of a closely related quinoline derivative.

Antioxidant Activity

The presence of hydroxyl groups on the quinoline ring is believed to contribute to the antioxidant capacity of these compounds by enabling the donation of hydrogen atoms to neutralize free radicals[13]. This compound may exhibit free radical scavenging properties, offering potential protection against oxidative stress[1]. The antioxidant activity of hydroxy-quinoline derivatives has been demonstrated in DPPH assays[13].

Table 4: Antioxidant Activity of a Quinoline Derivative

| Compound/Derivative | Assay | IC50 | Reference |

| 8-hydroxy derivative of quinoline | DPPH assay | 614.77 (units not specified) | [13] |

Note: The IC50 value represents the concentration of the compound that scavenges 50% of DPPH radicals.

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the accurate assessment of the biological activities of this compound. This section provides detailed methodologies for key in vitro assays.

Synthesis of this compound

A common method for the synthesis of 2,4-dihydroxyquinoline derivatives is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization[14]. For this compound, p-toluidine would be a suitable starting aniline.

-

Step 1: Condensation: p-Toluidine (1 equivalent) is reacted with a suitable β-ketoester (e.g., diethyl malonate) (1 equivalent) at room temperature. The reaction can be carried out without a solvent or in a non-polar solvent.

-

Step 2: Cyclization: The resulting enamine intermediate is heated to a high temperature (around 250 °C) in a high-boiling inert solvent like mineral oil or diphenyl ether to induce cyclization and form the 4-hydroxyquinoline product[14].

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[4].

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard[4]. This is then diluted in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL[4].

-

Compound Dilution: Serial two-fold dilutions of this compound are prepared in the broth directly in a 96-well microtiter plate[15].

-

Inoculation and Incubation: The prepared microbial inoculum is added to each well containing the compound dilutions. The plate is then incubated under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria)[4].

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[4].

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity[8].

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment[16].

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours)[9][17].

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals[8].

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO[8].

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm[8]. The IC50 value is then calculated.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound and its derivatives can be attributed to their ability to modulate key cellular signaling pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions[18]. Some quinoline derivatives have been shown to inhibit the NF-κB pathway[18][19][20]. This inhibition can occur at different points in the pathway, such as preventing the degradation of IκB, thereby sequestering NF-κB in the cytoplasm, or by interfering with the DNA-binding activity of NF-κB in the nucleus[18].

Interference with Bacterial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. In pathogenic bacteria like Pseudomonas aeruginosa, QS regulates the production of virulence factors and biofilm formation[21][22]. 2,4-dihydroxyquinoline (DHQ) is a known signaling molecule in the Pseudomonas quinolone signal (PQS) system. Compounds that interfere with this system can act as anti-virulence agents without exerting selective pressure for antibiotic resistance.

Modulation of Hypoxia-Inducible Factor (HIF)-1α

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia)[23]. Under normal oxygen conditions, HIF-1α is rapidly degraded. This degradation is initiated by prolyl hydroxylase domain enzymes (PHDs). Some 2,4-dihydroxyquinoline derivatives have been identified as inhibitors of these enzymes, leading to the stabilization of HIF-1α even in the presence of oxygen[24]. This has implications for diseases where hypoxia plays a role, such as cancer and ischemia.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation | MDPI [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. 6,7-dihydroxy-3,4-dihydroisoquinoline: a novel inhibitor of nuclear factor-kappaB and in vitro invasion in murine mammary cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quorum Sensing and its Inhibition in Pseudomonas aeruginosa: Molecular Targets and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Stabilization of HIF-1α is critical to improve wound healing in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methyl-2,4-dihydroxyquinoline Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-methyl-2,4-dihydroxyquinoline, its derivatives, and analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document details their synthesis, biological activities, mechanisms of action, and includes relevant quantitative data and experimental protocols to facilitate further research and development.

Introduction

Quinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the structural backbone of numerous pharmaceuticals.[1][2] The 2,4-dihydroxyquinoline scaffold, in particular, is a privileged structure, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4] These compounds exist in a tautomeric equilibrium with 4-hydroxy-2(1H)-quinolones. The addition of a methyl group at the 6-position can further modulate the biological and pharmacological properties of these molecules. This guide will focus on the synthesis, biological evaluation, and mechanistic understanding of this compound and its related analogs.

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives can be achieved through various classical and modern synthetic methodologies. The choice of method often depends on the desired substitution patterns and the availability of starting materials.

Classical Synthetic Routes

Several named reactions have historically been employed for the synthesis of the quinoline core.

-

Pfitzinger Reaction : This method involves the reaction of isatins with carbonyl compounds. For quinoline-4-carboxylic acids, isatin can be reacted with compounds having a large carbon ring.[5]

-

Conrad-Limpach Synthesis : This approach involves the condensation of anilines (such as p-toluidine for the 6-methyl derivative) with β-ketoesters. The reaction proceeds through the formation of a Schiff base, followed by thermal cyclization.[4]

-

Camps Cyclization : This reaction utilizes the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield 2- and 4-hydroxyquinolines.[4]

-

Doebner-von Miller Reaction : This reaction synthesizes quinolines by reacting α,β-unsaturated carbonyl compounds with anilines in the presence of an acid catalyst.[5]

Modern Synthetic Approaches

Recent advancements have focused on developing more efficient and environmentally friendly synthetic methods.

-

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly accelerate the synthesis of 2,4-dihydroxyquinoline derivatives, often resulting in higher yields and shorter reaction times compared to conventional heating.[1][4]

-

Green Synthesis : Environmentally benign approaches, such as using water as a solvent and employing reusable, non-toxic catalysts, are being increasingly adopted for quinoline synthesis.[1][2] Nanocatalysts are also being explored to improve reaction efficiency.[2]

-

Multicomponent Reactions : One-pot reactions that combine multiple starting materials are an efficient way to produce these compounds.[3]

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities.

Anticancer Activity

Some derivatives have shown potential antiproliferative effects against certain cancer cell lines.[3] The mechanism of action can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[6]

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one | Not Specified | Not Specified | [7][8] |

| 2,4,6-trisubstituted quinoline derivatives | MCF-7, H-460, SF-268 | Data indicates positive activity |[9] |

Antimicrobial Activity

Studies have indicated potential activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.[3] The mode of action may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with bacterial communication systems.[6] The metal chelating properties of the dihydroxyquinoline core may also contribute to its antimicrobial effects by depriving bacteria of essential metal ions.[3][10]

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus, Candida albicans | Not Specified | [3] |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | Mycobacterium bovis BCG | 10 µmol L–1 |[10] |

Cardiotonic Activity

Certain analogs of 6-hydroxy-4-methylquinolin-2(1H)-one have been investigated as selective phosphodiesterase 3 (PDE3) inhibitors, which can improve cardiac contractility and may be useful in treating congestive heart failure.[7][8]

Table 3: Cardiotonic Activity of 6-Hydroxy-4-methylquinolin-2(1H)-one Derivatives

| Compound | Activity | IC50 (µM) | Inotropic Effect (% change over control at 100 µM) | Chronotropic Effect (% change over control at 100 µM) | Reference |

|---|

| 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one | PDE3 Inhibition | 0.20 | 165 +/- 4 | 115 +/- 7 |[7][8] |

Antioxidant and Anti-inflammatory Activity

This compound may possess free radical scavenging properties, offering potential protection against oxidative stress.[3] Some derivatives have also shown anti-inflammatory properties, which may be mediated through the modulation of inflammatory signaling pathways like NF-κB.[6] For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has demonstrated anti-inflammatory and antioxidant effects in a model of acetaminophen-induced liver injury.[11][12]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of 2,4-dihydroxyquinoline derivatives are often mediated through the modulation of key intracellular signaling pathways.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is crucial for cell proliferation. Some anticancer quinoline derivatives may exert their effect by inhibiting this pathway.

Caption: MAPK/ERK Signaling Pathway Inhibition.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Anti-inflammatory 2,4-dihydroxyquinoline derivatives can inhibit this pathway, leading to a reduction in the production of pro-inflammatory mediators.

Caption: NF-κB Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis Protocol: Microwave-Assisted Conrad-Limpach Synthesis of 6-Methyl-4-hydroxyquinolin-2(1H)-one

This protocol is adapted from general microwave-assisted synthesis procedures for quinoline derivatives.[1][4]

-

Preparation : In a microwave-safe reaction vessel, combine p-toluidine (1 mmol) and diethyl malonate (1.2 mmol).

-

Reaction : Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power level to maintain a temperature of 150°C for 10-20 minutes.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : After completion, cool the reaction mixture to room temperature.

-

Purification : The resulting solid product can be collected by filtration, washed with a cold solvent (e.g., ethanol), and then recrystallized from a suitable solvent to obtain the purified product.

Caption: Microwave-Assisted Synthesis Workflow.

Biological Assay Protocol: MTT Cytotoxicity Assay

This protocol is a standard colorimetric method to assess cell viability and proliferation.[6]

-

Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment : Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

-

MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Caption: MTT Cytotoxicity Assay Workflow.

Biological Assay Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

-

Preparation : Prepare serial dilutions of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation : Prepare a standardized microbial suspension and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, determined visually or by measuring optical density.

Conclusion

This compound derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their diverse biological activities, including anticancer, antimicrobial, and cardiotonic effects, coupled with accessible synthetic routes, make them attractive candidates for further drug development. The quantitative data, signaling pathway information, and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this chemical scaffold. Further investigation into structure-activity relationships and detailed mechanistic studies will be crucial for the rational design of new and more potent therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy this compound | 1677-44-7 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. iipseries.org [iipseries.org]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Spectroscopic and Structural Elucidation of 6-Methyl-2,4-dihydroxyquinoline: A Technical Guide

Introduction

6-Methyl-2,4-dihydroxyquinoline is a derivative of the quinoline scaffold, a structural motif present in numerous biologically active compounds. Due to the significant interest in quinoline derivatives within medicinal chemistry and materials science, a thorough understanding of their structural and spectroscopic properties is paramount for researchers, scientists, and drug development professionals. This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for this compound and outlines the general experimental protocols for their acquisition.

It is important to note that 2,4-dihydroxyquinolines can exist in several tautomeric forms. The most stable and predominant tautomer in many common solvents is the 4-hydroxy-6-methyl-1H-quinolin-2-one form. The predicted spectroscopic data presented herein is based on this major tautomer.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for the 4-hydroxy-6-methyl-1H-quinolin-2-one tautomer. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for 4-Hydroxy-6-methyl-1H-quinolin-2-one in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH | ~11.5 | Broad Singlet |

| OH | ~10.0 | Broad Singlet |

| H5 | ~7.7 | Doublet |

| H7 | ~7.4 | Doublet of Doublets |

| H8 | ~7.2 | Doublet |

| H3 | ~5.8 | Singlet |

| CH₃ | ~2.4 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for 4-Hydroxy-6-methyl-1H-quinolin-2-one in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C2) | ~165 |

| C-OH (C4) | ~160 |

| C4a | ~140 |

| C8a | ~138 |

| C6 | ~132 |

| C7 | ~125 |

| C5 | ~122 |

| C8 | ~116 |

| C3 | ~98 |

| CH₃ | ~21 |

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3400 - 3200 | Broad |

| N-H Stretch (Amide) | 3300 - 3100 | Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Medium |

| C=O Stretch (Amide) | 1680 - 1650 | Strong |

| C=C Stretch (Aromatic) | 1620 - 1580 | Medium-Strong |

| C-O Stretch (Alcohol) | 1260 - 1180 | Strong |

| C-N Stretch | 1350 - 1250 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ionization Mode | Predicted m/z | Ion |

| ESI+ | 176.0706 | [M+H]⁺ |

| ESI- | 174.0561 | [M-H]⁻ |

| EI | 175 | [M]⁺• |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube using a pipette with a cotton plug to filter out any particulate matter.

-

If desired for precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

-

-

¹H NMR Acquisition (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Acquisition (100 MHz Spectrometer):

-

Pulse Program: Standard proton-decoupled pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum correctly.

-

Apply baseline correction.

-

Reference the spectrum to the residual solvent peak (for DMSO-d₆, ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or the internal standard.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method): [1]

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[1]

-

Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[1]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[1]

-

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Place the prepared sample (salt plate or KBr pellet) in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) or a mixture with water to a concentration of approximately 100 micrograms per mL.[3]

-

If the solution contains any particulate matter, it must be filtered before analysis to prevent blockages.[3]

-

Transfer the final solution to a standard 2 mL mass spectrometry vial.[3]

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

The sample is introduced into the mass spectrometer, where it is ionized. In ESI, a high voltage is applied to the liquid to create an aerosol, leading to the formation of ions.[4]

-

The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[5]

-

A detector measures the abundance of each ion, generating the mass spectrum.[6]

-

-

Data Acquisition (Electron Ionization - EI):

-

The sample is vaporized and then bombarded with a high-energy electron beam, which knocks off an electron to form a radical cation (molecular ion).[6][7]

-

The molecular ion can then fragment into smaller, charged species.[7]

-

These ions are accelerated, separated by their m/z ratio in a magnetic field, and detected.[7]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. webassign.net [webassign.net]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. fiveable.me [fiveable.me]

- 6. youtube.com [youtube.com]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Unveiling the Antioxidant Potential of 6-Methyl-2,4-dihydroxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antioxidant properties of 6-Methyl-2,4-dihydroxyquinoline. While direct quantitative antioxidant data for this specific compound is not extensively available in current literature, this document aggregates available information on its predicted activities, detailed experimental protocols for assessing antioxidant capacity, and insights into the key signaling pathways modulated by structurally related quinoline derivatives. The provided data on analogous compounds serves as a valuable benchmark for evaluating the potential of this compound as a novel antioxidant agent.

Introduction to this compound and its Antioxidant Potential

This compound, a derivative of the quinoline heterocyclic scaffold, is a compound of interest for its potential biological activities, including antioxidant effects.[1] The presence of hydroxyl groups on the quinoline ring is a key structural feature that suggests its capacity to act as a free radical scavenger by donating hydrogen atoms.[2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Compounds like this compound, with predicted antioxidant properties, are therefore promising candidates for further investigation in drug discovery and development.[2]

Quantitative Antioxidant Activity of Structurally Related Quinoline Derivatives

Table 1: DPPH Radical Scavenging Activity of Quinoline Derivatives

| Compound/Derivative | IC50 Value | Reference |

| Quinoline-hydrazone derivative | 843.52 ppm | [3] |

| 2-Methylquinoline-4-carboxylic acid | > 5 mg/L (approx. 30.25% inhibition at 5 mg/L) | [4] |

| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | > 5 mg/L (approx. 40.43% inhibition at 5 mg/L) | [4] |

| Caffeic acid-8-aminoquinoline conjugate (Compound 4) | 85.3 µM | [5] |

| Caffeic acid-8-aminoquinoline conjugate (Compound 5) | 78.9 µM | [5] |

Table 2: ABTS Radical Cation Scavenging Activity of Quinoline Derivatives

| Compound/Derivative | Inhibition/TEAC | Reference |

| 4-Hydroxy-2-quinolinone Carboxamide 3g | 72.4% inhibition (concentration not specified) | [2] |

| Various quinolinylmethanol derivatives | IC50 values reported | [6] |

| Synthetic quinoline derivatives (Qui1, Qui2, Qui3) | Exhibited antioxidant activity | [7][8] |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Quinoline Derivatives

| Compound/Derivative | Reducing Power | Reference |

| 2-Phenylquinolin-4(1H)-ones | Notable ferric reducing power | [9] |

Key Signaling Pathways in Antioxidant Action

The antioxidant effects of quinoline derivatives are not solely dependent on direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. A primary pathway implicated in this cellular defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis, thereby enhancing the cell's overall antioxidant capacity.

Caption: The Nrf2/ARE Signaling Pathway for Cellular Antioxidant Defense.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to determine the antioxidant capacity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[10]

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.[10]

-

Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From this, create a series of dilutions to determine the IC50 value.[10]

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each concentration of the test compound.

-

Add an equal volume of the DPPH solution to each well and mix thoroughly.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH solution).

-

Incubate the plate in the dark at room temperature for 30 minutes.[10]

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[10]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the different concentrations of the test compound.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a loss of color, which is measured spectrophotometrically.[2]

Methodology:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[2]

-

Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

-

-

Preparation of Test Compound: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

-

Assay Procedure:

-

In a 96-well microplate, add a large volume of the diluted ABTS•+ solution to each well.

-

Add a small volume of the different concentrations of the test compound, positive control, or blank to the respective wells.

-

Incubate the plate at room temperature for a defined period (e.g., 6-10 minutes).[2]

-

-

Measurement: Measure the absorbance at 734 nm using a microplate reader.[2]

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. The formation of the ferrous-TPTZ complex results in an intense blue color, which is measured spectrophotometrically.[9]

Methodology:

-

Preparation of FRAP Reagent:

-

Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O.

-

Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.

-

-

Preparation of Test Compound: Prepare a stock solution and serial dilutions of this compound.

-

Assay Procedure:

-

Add a small volume of the test sample to a larger volume of the pre-warmed FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

-

Measurement: Measure the absorbance of the reaction mixture at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and expressed as equivalents of that standard.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells. It provides a more biologically relevant measure of antioxidant activity by considering cellular uptake and metabolism.[11]

Methodology:

-

Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and allowed to attach overnight.[11]

-

Compound Treatment: The cells are pre-incubated with various concentrations of this compound and a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is trapped within the cells.[11]

-

Induction of Oxidative Stress: Peroxyl radicals are generated by the addition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). These radicals oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11]

-

Measurement: The fluorescence is measured over time using a fluorescence plate reader.[11]

-

Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.[11]

Caption: General workflow for in vitro antioxidant activity assessment.

Conclusion

This compound presents a promising scaffold for the development of novel antioxidant agents. While direct quantitative data on its antioxidant efficacy is currently limited, the information available for structurally similar quinoline derivatives suggests a significant potential for free radical scavenging and the modulation of cellular antioxidant defense mechanisms, such as the Nrf2/ARE pathway. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive in vitro and cell-based evaluation of this compound and its future derivatives. Further research is warranted to fully elucidate its antioxidant profile and mechanism of action, which will be crucial for its potential translation into therapeutic applications for oxidative stress-related diseases.

References

- 1. growingscience.com [growingscience.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anticancer Potential of 6-Methyl-2,4-dihydroxyquinoline: A Technical Guide for Drug Development Professionals

Disclaimer: Direct experimental data on the specific anticancer activity of 6-Methyl-2,4-dihydroxyquinoline is limited in publicly available literature. This guide provides a comprehensive overview based on existing preliminary data for the title compound and detailed experimental findings for structurally related quinoline and 2,4-dihydroxyquinoline derivatives. The methodologies and potential mechanisms of action described herein are intended to serve as a robust framework for future research and development of this compound as a potential anticancer agent.

Introduction

Quinoline and its derivatives have long been a focal point in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including significant potential in oncology. The quinoline scaffold is a key structural motif in several approved anticancer drugs. Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines, warranting further exploration of its therapeutic potential.[1] This technical guide aims to consolidate the available information on this compound and to provide a detailed roadmap for its future investigation by drawing parallels with well-characterized analogues.

Physicochemical Properties and Synthesis

This compound is an organic compound with the molecular formula C₁₀H₉NO₂. It is a derivative of quinoline, featuring two hydroxyl groups at positions 2 and 4, and a methyl group at position 6. The synthesis of the 2,4-dihydroxyquinoline core can be achieved through established methods such as the Conrad-Limpach and Camps cyclization reactions. These methods typically involve the condensation of anilines with β-ketoesters or the intramolecular cyclization of o-acylaminoacetophenones.

In Vitro Anticancer Activity of Structurally Related Quinoline Derivatives

Table 1: Cytotoxicity of Quinoline Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) |

| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one | HL-60 | Promyelocytic Leukemia | < 1 |

| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one | H460 | Non-small Cell Lung Cancer | < 1 |

| Quinoline-based dihydrazone derivative (3b) | MCF-7 | Breast Cancer | 7.016 |

| Quinoline-based dihydrazone derivative (3c) | MCF-7 | Breast Cancer | 7.05 |

| (6-chloro-2-phenylquinolin-4-yl)(1H-imidazol-1-yl)methanone | HCT116 | Colorectal Cancer | 97.38 |

| (6-chloro-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone | HCT116 | Colorectal Cancer | 113.2 |

This table presents a selection of data for illustrative purposes. For full details, please refer to the cited literature.

Experimental Protocols for Anticancer Evaluation

The following are detailed methodologies for key experiments that are crucial for evaluating the anticancer activity of this compound. These protocols are based on standard practices for testing quinoline derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Experimental workflow for the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Collection: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µl of 1X Binding buffer to each tube and analyze the cells by flow cytometry.

Cell Cycle Analysis

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% Ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the test compound and harvest at different time points.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS to remove the ethanol and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

Potential Signaling Pathways and Mechanisms of Action

Based on the known activities of related quinoline derivatives, this compound may exert its anticancer effects through the induction of apoptosis and modulation of key signaling pathways that regulate cell survival and proliferation.

Induction of Apoptosis

Many quinoline-based anticancer agents induce programmed cell death, or apoptosis. This is often mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic process. The potential involvement of key apoptotic regulators is depicted below.

Potential apoptotic pathway induced by this compound.

Inhibition of Pro-Survival Signaling Pathways

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Quinoline derivatives have been shown to inhibit this pathway.

Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

While the direct evidence for the anticancer activity of this compound is still emerging, the extensive research on its structural analogues provides a compelling case for its further investigation. The data from related quinoline derivatives suggest that this compound is likely to exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and the inhibition of key pro-survival signaling pathways.

The experimental protocols and potential mechanisms of action detailed in this guide offer a clear and structured approach for future research. A systematic evaluation of this compound using the described assays is a critical next step to elucidate its specific anticancer profile. Subsequent studies should focus on identifying its precise molecular targets and evaluating its efficacy in preclinical in vivo models. The versatile and synthetically accessible nature of the 2,4-dihydroxyquinoline scaffold makes this compound a promising candidate for the development of novel anticancer therapeutics.

References

An In-depth Technical Guide to the Solubility of 6-Methyl-2,4-dihydroxyquinoline in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive overview of the solubility characteristics of 6-Methyl-2,4-dihydroxyquinoline. Due to the limited availability of specific, publicly accessible quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols to enable researchers to determine these values in their own laboratories. A qualitative assessment of the expected solubility based on the structural characteristics of quinoline derivatives is also presented. This guide includes a template for data presentation, detailed methodologies for the widely accepted shake-flask equilibrium solubility method, and subsequent quantification by High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. Additionally, visual workflows are provided to aid in the experimental setup. This document is intended to be a valuable resource for scientists and researchers engaged in the synthesis, formulation, and biological evaluation of this compound.

Introduction to this compound

This compound is a derivative of the quinoline scaffold, a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development due to its broad range of biological activities. Quinoline derivatives have been investigated for their potential as antimicrobial, anticancer, and antioxidant agents. The solubility of a compound is a critical physicochemical property that profoundly influences its bioavailability, formulation feasibility, and performance in various chemical and biological assays. A thorough understanding of the solubility of this compound in different laboratory solvents is, therefore, essential for its effective utilization in research and development.

The structure of this compound, featuring a methyl group and two hydroxyl groups on the quinoline core, suggests it will exhibit varied solubility depending on the solvent's polarity. The hydroxyl groups can participate in hydrogen bonding, which may enhance solubility in protic solvents, while the overall aromatic structure suggests some solubility in organic solvents.

Qualitative Solubility Profile

-

Aqueous Solvents (e.g., Water, Buffers): The presence of two hydroxyl groups may impart some water solubility through hydrogen bonding. However, the larger hydrophobic quinoline ring system is expected to limit its aqueous solubility significantly. Therefore, this compound is predicted to be slightly soluble to sparingly soluble in water.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the hydroxyl groups of the molecule. Consequently, a higher solubility is expected in alcohols compared to water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful, polar aprotic solvents capable of dissolving a wide range of organic compounds. It is anticipated that this compound will exhibit good solubility in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature imparted by the dihydroxy substitution, the compound is expected to have low solubility in nonpolar solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various laboratory solvents has not been extensively reported. The following table is provided as a template for researchers to populate with their experimentally determined data, allowing for a systematic comparison across different solvents.

| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Solubility (g/L) | Solubility (mg/mL) | Method of Analysis |

| Water | 25 | HPLC/UV-Vis | |||

| Phosphate-Buffered Saline (pH 7.4) | 25 | HPLC/UV-Vis | |||

| Methanol | 25 | HPLC/UV-Vis | |||

| Ethanol | 25 | HPLC/UV-Vis | |||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC/UV-Vis | |||

| Acetonitrile | 25 | HPLC/UV-Vis | |||

| Acetone | 25 | HPLC/UV-Vis | |||

| Dichloromethane | 25 | HPLC/UV-Vis |

Experimental Protocols for Solubility Determination

The following sections detail the protocols for determining the equilibrium solubility of this compound using the shake-flask method, followed by quantification using either HPLC or UV-Vis Spectrophotometry.[1]

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired laboratory solvent (e.g., methanol, ethanol, water, DMSO). The presence of excess solid is crucial to ensure that the solution reaches saturation.[1]

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]

-

Sample Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a 0.45 µm syringe filter or centrifuge it at high speed and collect the clear supernatant.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis). The dilution factor must be recorded precisely.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in a solution.[3]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A suitable reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).[4]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid). The exact ratio should be optimized to achieve a good peak shape and a reasonable retention time for this compound. A gradient elution may be necessary.[3]

-

Flow Rate: Typically 1.0 mL/min.[4]

-

Detection Wavelength: The wavelength of maximum absorbance (λmax) for the compound, which should be determined by a UV scan.

-

Injection Volume: Typically 10-20 µL.[1]

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject each standard solution into the HPLC system and record the corresponding peak area. Plot a calibration curve of peak area versus concentration. The curve should be linear (R² > 0.999).[3]

-

Sample Analysis: Inject the diluted sample filtrate from the shake-flask experiment into the HPLC system.

-

Calculation: Determine the peak area for the compound in the sample. Use the equation from the linear regression of the calibration curve to calculate the concentration of the compound in the diluted sample. Finally, multiply this concentration by the dilution factor to determine the original solubility in the saturated solution.

Quantification by UV-Vis Spectrophotometry

For compounds with a strong chromophore and when a high degree of selectivity is not required, UV-Vis spectrophotometry offers a simpler and faster method for quantification.[5]

Instrumentation:

-

Spectrophotometer: A double-beam UV-Vis spectrophotometer.[5]

Methodology:

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution across a range of UV-Vis wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. According to the Beer-Lambert law, this plot should be linear.

-

Sample Analysis: Measure the absorbance of the diluted sample filtrate from the shake-flask experiment at the λmax.

-

Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Calculate the original solubility by multiplying the concentration by the dilution factor.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in common laboratory solvents. While published quantitative data is scarce, the provided experimental protocols for the shake-flask method coupled with HPLC or UV-Vis analysis offer a reliable means for researchers to generate this critical data. The systematic determination of solubility is a fundamental step in the preclinical development of any compound and will facilitate the future formulation and application of this compound in scientific research.

References

Tautomerism in 6-Methyl-2,4-dihydroxyquinoline

An In-depth Technical Guide to the Tautomerism of 6-Methyl-2,4-dihydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a quinoline derivative of significant interest in medicinal chemistry due to its structural similarity to biologically active compounds. A critical aspect of its chemistry, which dictates its physicochemical properties and potential biological interactions, is its tautomerism. This guide provides a comprehensive technical overview of the tautomeric equilibrium of this compound, focusing on the relative stability of its tautomeric forms. It details the experimental and computational methodologies used for their characterization and presents quantitative data from studies on closely related analogs to provide a robust understanding of this phenomenon.

The Tautomeric Equilibrium

This compound can exist in several tautomeric forms arising from proton migration. The principal equilibrium involves three main species: the dihydroxy (enol) form and two keto-enol forms. However, extensive experimental and computational studies on the parent 2,4-dihydroxyquinoline and its derivatives have unequivocally shown that the equilibrium heavily favors the 6-Methyl-4-hydroxy-2(1H)-quinolinone tautomer.[1] This preference is primarily attributed to the enhanced thermodynamic stability of the cyclic amide group within the heterocyclic ring.[1] While other forms may exist in minute quantities, particularly in the gas phase, the 4-hydroxy-2(1H)-quinolinone structure is the predominant species in both solution and the solid state.[1]

Caption: Principal tautomeric forms of this compound.

Quantitative Analysis of Tautomer Stability

A computational study on various substituted 4-hydroxyquinolines, including the 6-methyl derivative, confirmed that the keto-tautomer is the most stable form.[2] Further quantitative insights can be drawn from DFT (B3LYP/6-311++G(d,p)) calculations on other methylated quinoline analogs, which consistently show the keto form to be significantly more stable.[1]

| Tautomer System | Computational Method | Energy Difference (kJ/mol) (Keto Favored) | Reference |

| Ethyl 4-hydroxy-5-methylquinoline-3-carboxylate (5Me-HQE) | B3LYP/6-311++G(d,p) | 27 | [1] |

| Ethyl 4-oxo-7-methylquinoline-3-carboxylate (7Me-OQE) | B3LYP/6-311++G(d,p) | 38 | [1] |

These theoretical findings are strongly supported by a wealth of experimental data from various analytical techniques that provide clear signatures for each tautomeric form.

| Method | Tautomer Form | Characteristic Signature | Reference |

| ¹³C NMR | 6-Methyl-4-hydroxy-2(1H)-quinolinone (Keto) | C4 Signal: > 170 ppm | [1] |

| This compound (Enol) | C4 Signal: Significantly upfield compared to the keto form. | [1] | |

| IR Spectroscopy | 6-Methyl-4-hydroxy-2(1H)-quinolinone (Keto) | Strong C=O stretch (~1650-1680 cm⁻¹) | [1] |

| This compound (Enol) | Absence of C=O stretch, presence of a broad O-H stretch. | [1] | |

| X-ray Crystallography | 4-Hydroxy-1-methylquinolin-2(1H)-one (analog) | C3-C4 bond length: ~1.357 Å, C4-O4 bond length: ~1.337 Å (indicative of enol character in this specific crystal structure, though the keto form is generally predominant) | [3] |

Experimental Protocols

A multi-faceted approach combining solid-state analysis, solution-state studies, and computational modeling is required for a complete understanding of the tautomeric system of this compound.

Caption: A generalized workflow for the analysis of quinolinone tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can solubilize both polar and non-polar compounds and its residual proton signal does not typically overlap with signals of interest.[4]

-

If necessary, gently warm or vortex the vial to aid dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

-

-

Data Acquisition (¹³C NMR):

-

Pulse Program: A standard proton-decoupled single-pulse experiment is typically used.

-

Spectral Width (SW): Approximately 0-200 ppm.

-

Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of the carbon nuclei.

-

Number of Scans (NS): 128 or more, depending on the sample concentration.[5]

-

-

Analysis:

-

The presence of the predominant 6-Methyl-4-hydroxy-2(1H)-quinolinone tautomer is confirmed by a characteristic downfield signal for the C4 carbon (experiencing a carbonyl environment) typically above 170 ppm.[1]

-

In the ¹H NMR spectrum, signals for an N-H proton (often broad) and an O-H proton would be expected for this tautomer.[1]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method for identifying the presence of key functional groups that distinguish between tautomers.

-

Sample Preparation:

-

Solid-State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, analyze the neat solid using an Attenuated Total Reflectance (ATR) accessory.

-

Solution-State: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal absorption in the regions of interest and use a liquid-sample cell.

-

-

Data Acquisition:

-

Record the spectrum, typically in the 4000-400 cm⁻¹ range.[1]

-

-

Analysis:

-

A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the C=O stretching vibration of the quinolinone ring, confirming the presence of the keto tautomer.[1]

-

The absence of this band and the presence of a broad O-H stretching band around 3200-3600 cm⁻¹ would suggest a predominance of the dihydroxy form.[6]

-

X-ray Crystallography

This technique provides unambiguous evidence of the molecular structure in the solid state.

-

Protocol:

-

Crystallization: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., methanol, dichloromethane, DMF).[7]

-

Data Collection: Mount a suitable crystal on a diffractometer, and collect X-ray diffraction data.[3]

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. The structure is then refined to achieve the best fit with the experimental data.[7]

-

-

Analysis:

-

The key parameters for tautomer identification are the C-O and C=O bond lengths. A C=O double bond is significantly shorter (~1.2 Å) than a C-O single bond (~1.36 Å). The positions of hydrogen atoms, if they can be resolved, will definitively distinguish between keto (=O) and enol (-OH) forms.

-

Computational Chemistry

Computational methods are essential for predicting the relative stabilities of tautomers.

-

Protocol:

-

Structure Building: Construct the 3D structures of all possible tautomers of this compound using molecular modeling software.

-

Geometry Optimization and Energy Calculation: Optimize the geometry of each tautomer to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and a robust basis set (e.g., 6-311++G(d,p)).[1][8]

-

Solvent Effects: To model the system in solution, incorporate a polarizable continuum model (PCM).[2]

-

Analysis: Compare the total electronic energies (ΔE) or Gibbs free energies (ΔG) of the optimized structures to determine their relative stabilities.[9]

-

Factors Influencing the Tautomeric Equilibrium

-

Solvent Effects: The polarity of the solvent can influence the position of the equilibrium. Polar solvents tend to stabilize the more polar keto tautomer (4-hydroxy-2(1H)-quinolinone).[1]

-

Substitution: The nature and position of substituents on the quinoline ring play a crucial role. While the 6-methyl group is not expected to dramatically shift the equilibrium from the highly stable 4-hydroxy-2(1H)-quinolinone form, substituents capable of forming strong intramolecular hydrogen bonds can, in some cases, favor the enol form.[1]

Conclusion